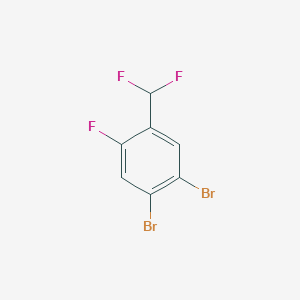

4,5-Dibromo-2-fluorobenzodifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(difluoromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGQNLWBYKNOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dibromo 2 Fluorobenzodifluoride

Retrosynthetic Analysis of the 4,5-Dibromo-2-fluorobenzodifluoride Core Structure

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the carbon-bromine and carbon-fluorine bonds, as well as the difluoromethyl group.

One plausible retrosynthetic pathway begins with the disconnection of the two bromine atoms, leading back to a 2-fluorobenzodifluoride precursor. The synthesis would then rely on the regioselective dibromination of this precursor. The directing effects of the ortho-para directing fluorine atom and the meta-directing difluoromethyl group would need to be carefully considered to achieve the desired 4,5-substitution pattern.

Alternatively, a functional group interconversion strategy could be employed. For instance, the difluoromethyl group could be retrosynthetically derived from a carboxylic acid or an aldehyde group. This approach opens up the possibility of synthesizing a 4,5-dibromo-2-fluorobenzoic acid or 4,5-dibromo-2-fluorobenzaldehyde (B1410259) intermediate, which could then be converted to the final product. This strategy might offer better control over the regioselectivity of the bromination steps.

A third approach involves the sequential introduction of the halogen atoms. This could start from a simpler, commercially available precursor, such as 2-fluorotoluene (B1218778), which would first be dibrominated and then the methyl group would be converted to the difluoromethyl group. The order of these steps would be critical to ensure the correct final substitution pattern.

Precursor Synthesis and Halogenation Strategies

The synthesis of this compound can be approached through the careful selection and synthesis of key precursors, followed by strategic halogenation reactions.

The regioselective bromination of a pre-formed 2-fluorobenzodifluoride scaffold is a direct approach to the target molecule. The outcome of the electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The fluorine atom at the 2-position is an ortho-para director, while the difluoromethyl group (similar to the trifluoromethyl group) is a meta-director. vaia.comwikipedia.org This would suggest that the incoming electrophile would be directed to the positions ortho and para to the fluorine and meta to the difluoromethyl group. In the case of 2-fluorobenzodifluoride, the positions available for substitution are 3, 4, 5, and 6. The fluorine at C2 directs ortho (C3) and para (C5). The difluoromethyl group at C1 directs meta (C3 and C5). Therefore, positions 3 and 5 are electronically favored for substitution. Achieving the desired 4,5-dibromo substitution would likely require specific reaction conditions or the use of a blocking group to overcome the inherent directing effects.

Common brominating agents for such reactions include bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS). nih.gov The choice of solvent and temperature can also influence the regioselectivity. For instance, bromination of 4-fluorotoluene (B1294773) with bromine and a catalyst can yield a mixture of isomers. prepchem.com

Table 1: Common Bromination Reagents and Conditions

| Reagent(s) | Catalyst | Typical Conditions | Reference(s) |

| Bromine (Br₂) | Iron (Fe) or Iron(III) bromide (FeBr₃) | Inert solvent, room temperature or gentle heating | libretexts.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or light | Inert solvent (e.g., CCl₄), often with a radical initiator | nih.gov |

| Dibromohydantoin | Sulfuric acid/Trifluoroacetic acid | 0 - 50 °C | chemicalbook.com |

| Potassium bromate/Sulfuric acid | - | Aqueous solution, elevated temperature | chemicalbook.com |

The introduction of fluorine atoms onto an aromatic ring can be achieved through several methods. Electrophilic fluorination using reagents like Selectfluor® is a common approach. Nucleophilic aromatic substitution (SNAr) can also be employed, particularly if a suitable leaving group is present on the aromatic ring. nih.gov

The synthesis of the difluoromethyl group often involves the conversion of a carboxylic acid or an aldehyde. For instance, 4,5-dibromo-2-fluorobenzoic acid could be a key intermediate. The conversion of a carboxylic acid to a difluoromethyl group is a challenging transformation but can be achieved using specialized reagents. A more common route is the fluorination of a corresponding benzaldehyde. Reagents like diethylaminosulfur trifluoride (DAST) can convert an aldehyde to a difluoromethyl group. ambeed.com

Table 2: Selected Fluorination Reagents

| Reagent | Application | Reference(s) |

| Selectfluor® (F-TEDA-BF₄) | Electrophilic fluorination of aromatic rings | General knowledge |

| Diethylaminosulfur trifluoride (DAST) | Conversion of aldehydes to difluoromethyl groups | ambeed.com |

| Potassium fluoride (B91410) (KF) | Nucleophilic aromatic substitution (Halex reaction) | General knowledge |

A sequential halogenation strategy offers a more controlled approach to the synthesis of this compound. This could involve starting with a simpler precursor and introducing the halogens one by one.

One possible sequence starts with 2-fluorotoluene. Bromination of 2-fluorotoluene would likely lead to a mixture of isomers, with the major product being 4-bromo-2-fluorotoluene (B1265965) due to the directing effect of the fluorine atom. A second bromination would then be required. The directing effects of the fluorine and the first bromine atom would need to be considered to achieve the desired 4,5-dibromo-2-fluorotoluene. Finally, the methyl group would need to be converted to the difluoromethyl group.

Alternatively, starting with 2-fluorobenzaldehyde (B47322), a sequential bromination could be performed. The aldehyde group is a meta-director. The first bromination would likely occur at the 5-position, directed by the ortho-para directing fluorine. The second bromination would then be influenced by both the fluorine and the first bromine atom. Optimization of reaction conditions, such as the choice of brominating agent, catalyst, and temperature, would be crucial to maximize the yield of the desired 4,5-dibromo-2-fluorobenzaldehyde. researchgate.netgoogle.com This intermediate could then be converted to the final product using a fluorinating agent like DAST. ambeed.com

Direct Synthesis and One-Pot Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer an efficient and atom-economical approach. A potential one-pot synthesis of this compound could involve the simultaneous or sequential addition of brominating and fluorinating reagents to a suitable precursor. For example, a one-pot reaction starting from 2-fluorobenzaldehyde could involve a regioselective dibromination followed by in-situ fluorination of the aldehyde group. However, the compatibility of the reagents and the control of regioselectivity would be significant challenges to overcome. Reports on one-pot regioselective bromination of aromatic amines exist, suggesting that with careful design, similar strategies could be applied to other substituted aromatics. nih.gov

Catalytic Approaches to Carbon-Halogen Bond Formation and Manipulation

Catalytic methods offer milder and more selective routes for the formation of carbon-halogen bonds. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. For instance, palladium-catalyzed ortho-bromination of benzaldoximes has been reported, which could be a potential strategy to introduce a bromine atom at the C6 position of a 2-fluorobenzaldehyde derivative. acs.org

Catalytic C-H bromination of fluoroarenes could also be a viable route. The use of a suitable catalyst could enhance the regioselectivity of the bromination, potentially favoring the formation of the 4,5-dibromo isomer. While specific examples for the target molecule are scarce, the general principles of catalytic C-H functionalization suggest that this is a promising area for future research in the synthesis of polysubstituted fluorinated aromatics.

Transition Metal-Catalyzed Halogenation

There is no specific information available in the searched literature describing the transition metal-catalyzed halogenation to produce 4,5-Dibromo-2-fluorobenzotrifluoride (B1447358). General methods for the bromination of benzotrifluoride (B45747) derivatives often employ palladium or other transition metal catalysts, but specific conditions and outcomes for the synthesis of the 4,5-dibromo isomer are not documented.

Organocatalytic Methods for Halogen Introduction

Similarly, the application of organocatalytic methods for the introduction of bromine to form 4,5-Dibromo-2-fluorobenzotrifluoride is not described in the available scientific reports. While organocatalysis is a burgeoning field for asymmetric halogenation, its application for this specific non-asymmetric dibromination has not been published.

Considerations for Scalability and Process Efficiency in 4,5-Dibromo-2-fluorobenzotrifluoride Synthesis

Due to the absence of established synthetic routes for 4,5-Dibromo-2-fluorobenzotrifluoride, there is no corresponding data or discussion available concerning the scalability and process efficiency for its production. Such considerations are intrinsically linked to a defined synthetic pathway, which is currently unavailable in the public domain. For related isomers, industrial-scale synthesis sometimes utilizes continuous flow reactors to enhance safety and control, but this cannot be directly extrapolated to the target compound without a known reaction scheme.

Advanced Spectroscopic Analysis and Structural Elucidation of 4,5 Dibromo 2 Fluorobenzodifluoride

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4,5-Dibromo-2-fluorobenzodifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its atomic connectivity and chemical environment.

Comprehensive ¹H NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two aromatic proton signals. The proton at the C-3 position would likely appear as a doublet due to coupling with the adjacent fluorine atom at C-2. The proton at the C-6 position would also be expected to present as a doublet, with coupling to the fluorine atom. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-3 | 7.5 - 8.0 | d | ~3-5 (⁴JH-F) |

| H-6 | 7.2 - 7.7 | d | ~8-10 (³JH-F) |

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification.

Detailed ¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are anticipated, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts will be significantly influenced by the attached halogens. Carbons bonded to the highly electronegative fluorine atom (C-2) will be shifted downfield. Carbons attached to bromine (C-4 and C-5) will also experience a downfield shift, though typically less pronounced than that caused by fluorine.

Anticipated ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | 120 - 130 |

| C-2 | 155 - 165 (d, ¹JC-F) |

| C-3 | 115 - 125 (d, ²JC-F) |

| C-4 | 110 - 120 |

| C-5 | 115 - 125 |

| C-6 | 125 - 135 |

Note: The carbon signals will exhibit coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Elucidation of Fluorine Environments via ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful technique for directly observing fluorine atoms in a molecule. thermofisher.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would likely appear as a doublet of doublets due to coupling with the protons at C-3 and C-6. The large chemical shift range of ¹⁹F NMR makes it a highly sensitive method for detecting subtle structural changes. thermofisher.com

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with M⁺, M⁺+2, and M⁺+4 peaks in an approximate ratio of 1:2:1, which is indicative of the presence of two bromine atoms.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would confirm the elemental formula of C₆H₂Br₂F₂. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the fragmentation of the aromatic ring.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. The IR and Raman spectra of this compound would exhibit characteristic absorption bands for the C-H, C-C, C-F, and C-Br bonds.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretching | 3000 - 3100 |

| Aromatic C=C stretching | 1450 - 1600 |

| C-F stretching | 1100 - 1300 |

| C-Br stretching | 500 - 650 |

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other. Theoretical calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational frequencies. nih.gov

X-ray Crystallography Data for this compound Not Currently Available in Public Databases

A comprehensive search of publicly accessible scientific databases and chemical literature did not yield specific X-ray crystallography data for the compound this compound. Consequently, a detailed analysis of its solid-state structural parameters and conformational studies based on experimental single-crystal X-ray diffraction is not possible at this time.

Advanced spectroscopic techniques, particularly X-ray crystallography, are essential for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This powerful analytical method provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules within a crystal lattice. Such data is fundamental to understanding the conformational preferences of a molecule and the nature of intermolecular interactions that govern its physical properties.

While information on related brominated and fluorinated organic compounds exists, a direct extrapolation of their crystallographic parameters to this compound would be speculative and scientifically unsound. The specific substitution pattern of bromine and fluorine atoms on the benzodifluoride core is expected to have a significant and unique influence on its crystal packing and molecular conformation.

Further research, involving the synthesis of a single crystal of this compound and its subsequent analysis by X-ray diffraction, would be required to elucidate its precise solid-state structure. Such a study would provide invaluable data for computational modeling and a deeper understanding of its chemical and physical behavior.

Reactivity and Chemical Transformations of 4,5 Dibromo 2 Fluorobenzodifluoride

Chemoselectivity and Regioselectivity in Functionalization Reactions

The presence of multiple halogen substituents on the benzotrifluoride (B45747) core raises important questions of chemoselectivity and regioselectivity in functionalization reactions. The differential reactivity of the C-Br versus the C-F bond, as well as the potential for selective reaction at one of the two bromine atoms, allows for a stepwise and controlled introduction of various functional groups.

The two bromine atoms at the C4 and C5 positions offer opportunities for selective functionalization. The electronic environment around each bromine is slightly different due to the influence of the ortho-fluorine and para-trifluoromethyl groups. This can lead to regioselective reactions where one bromine atom is preferentially targeted over the other. For instance, in palladium-catalyzed cross-coupling reactions, subtle differences in the oxidative addition step can lead to mono-arylation at a specific position. The choice of catalyst, ligands, and reaction conditions can often be tuned to favor the substitution of one bromine atom over the other. academie-sciences.fr

Furthermore, the significant difference in bond strength between the C-Br and C-F bonds (Csp²–F bonds are approximately 126 kcal/mol, while Csp²–Br bonds are around 80 kcal/mol) provides a clear basis for chemoselectivity. nih.gov Reactions that readily cleave C-Br bonds, such as many palladium-catalyzed cross-couplings, can be performed while leaving the C-F bond intact. This allows for the bromine atoms to be used as synthetic handles for introducing new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom remains for potential subsequent transformations or as a permanent feature of the target molecule.

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom, activated by the electron-withdrawing trifluoromethyl group, becomes a site of reactivity. This provides a complementary functionalization strategy to the cross-coupling reactions at the bromine positions.

Cross-Coupling Reactions Involving Bromine Substituents

The bromine atoms of 4,5-dibromo-2-fluorobenzotrifluoride (B1447358) are primary sites for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki–Miyaura coupling is a powerful and widely used method for forming biaryl structures and other C-C bonds. libretexts.orgresearchgate.net In this reaction, the bromine atoms of 4,5-dibromo-2-fluorobenzotrifluoride can react with a variety of organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. libretexts.org

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the bromine substituents on the benzotrifluoride core suitable for this transformation. libretexts.orgresearchgate.net

Selective mono- or di-substitution can often be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. For example, using one equivalent of the boronic acid can favor the formation of the mono-arylated product. The regioselectivity of the first coupling can be influenced by the electronic and steric environment of the two bromine atoms.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 4,5-Dibromo-2-fluorobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4-Bromo-2-fluoro-5-phenylbenzotrifluoride | Varies |

| 4,5-Dibromo-2-fluorobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 4-Bromo-2-fluoro-5-(4-methoxyphenyl)benzotrifluoride | Varies |

Note: The yields in this table are illustrative and can vary significantly based on specific reaction conditions.

Beyond the Suzuki coupling, the bromine substituents of 4,5-dibromo-2-fluorobenzotrifluoride are amenable to other important cross-coupling reactions.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable tool for the vinylation of aromatic rings. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in many areas of chemistry. Copper-free Sonogashira protocols have also been developed. libretexts.orgorganic-chemistry.org

The Negishi coupling employs an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

Table 2: Overview of Heck, Sonogashira, and Negishi Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI | Arylalkyne |

For the cross-coupling reactions of the achiral 4,5-dibromo-2-fluorobenzotrifluoride, the stereochemical outcomes are primarily relevant when the reaction creates a new stereocenter or involves a prochiral substrate.

In the Heck reaction , the addition of the aryl-palladium species across the double bond of the alkene is typically a syn-addition, followed by a syn-elimination of palladium hydride. This generally results in the formation of the E-isomer (trans) of the product alkene with high selectivity. organic-chemistry.org

In Negishi couplings that form a new chiral center, for instance, by coupling with a secondary alkylzinc reagent, the stereochemical outcome can be influenced by the use of chiral ligands on the palladium or nickel catalyst. While not extensively reported for this specific substrate, the principles of asymmetric cross-coupling are well-established.

For Suzuki and Sonogashira couplings with this substrate, the stereochemistry is generally retained from the geometry of the coupling partners if they contain stereocenters. The primary focus for these reactions is typically on the regioselectivity and chemoselectivity of the coupling rather than the creation of new stereocenters.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzodifluoride Core

While cross-coupling reactions exploit the reactivity of the bromine atoms, the fluorine substituent on the 4,5-dibromo-2-fluorobenzotrifluoride core can participate in nucleophilic aromatic substitution (SNAr) reactions.

The SNAr reaction is a stepwise process, traditionally viewed as proceeding through a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.gov The reaction is greatly facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. youtube.combeilstein-journals.org In 4,5-dibromo-2-fluorobenzotrifluoride, the potent electron-withdrawing trifluoromethyl group, positioned para to the fluorine atom, strongly activates the ring towards nucleophilic attack.

The fluorine atom is an excellent leaving group in SNAr reactions, often being more reactive than other halogens in this specific context. This allows for the selective displacement of the fluorine atom by a variety of nucleophiles, such as alkoxides, thiolates, and amines, while the bromine atoms remain untouched. This reactivity pattern is complementary to the cross-coupling reactions and provides an alternative strategy for functionalizing the aromatic core.

The regioselectivity of SNAr is dictated by the positions of the activating groups. Nucleophilic attack will occur at the carbon bearing the leaving group (the fluorine atom), which is activated by the para-trifluoromethyl group.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 4,5-Dibromo-2-methoxybenzotrifluoride |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 4,5-Dibromo-2-(phenylthio)benzotrifluoride |

This dual reactivity, with the bromine atoms participating in cross-coupling and the fluorine atom in SNAr, makes 4,5-dibromo-2-fluorobenzotrifluoride a highly valuable and versatile intermediate in the synthesis of complex, highly substituted aromatic compounds.

Chemo- and Regioselective Nucleophilic Attack

The electron-deficient nature of the aromatic ring in 4,5-Dibromo-2-fluorobenzotrifluoride, a result of the inductive effects of the halogen atoms and the potent electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAAr). The positions of the substituents play a critical role in directing incoming nucleophiles.

The carbon atoms attached to the bromine atoms are the most likely sites for nucleophilic attack. The relative reactivity of these positions is influenced by both electronic and steric factors. The bromine at the 4-position is para to the trifluoromethyl group and meta to the fluorine atom, while the bromine at the 5-position is meta to both the trifluoromethyl group and the fluorine atom. The strong electron-withdrawing nature of the trifluoromethyl group particularly activates the para position, making the C4-Br bond a prime target for substitution.

The chemo- and regioselectivity of nucleophilic attack can be controlled by the choice of nucleophile and reaction conditions. For instance, soft nucleophiles may preferentially attack at one position over another, and the use of specific catalysts can enhance selectivity.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on 4,5-Dibromo-2-fluorobenzotrifluoride

| Position of Attack | Activating/Deactivating Groups | Predicted Reactivity |

| C4-Br | Para-CF3 (strong activation), Meta-F (weak activation) | Highly favored for nucleophilic attack |

| C5-Br | Meta-CF3 (weak activation), Meta-F (weak activation) | Less favored compared to C4 |

Electrophilic Aromatic Substitution and Radical Reactions

In contrast to its reactivity towards nucleophiles, the electron-deficient ring of 4,5-Dibromo-2-fluorobenzotrifluoride is highly deactivated towards electrophilic aromatic substitution (EAS). researchgate.net The trifluoromethyl group is a powerful deactivating group and a meta-director. researchgate.net The existing halogen substituents also contribute to the deactivation of the ring.

Any potential electrophilic substitution would be expected to occur at the only available position, C6, which is ortho to the fluorine and meta to the two bromine atoms and the trifluoromethyl group. However, forcing an electrophile onto this heavily substituted and deactivated ring would require harsh reaction conditions.

The presence of bromine atoms opens up the possibility of radical reactions. Halogenated aromatic compounds can undergo radical-mediated transformations, often initiated by light or radical initiators. researchgate.net These reactions could lead to debromination or the introduction of new functional groups at the positions of the bromine atoms. The trifluoromethyl group is generally stable under radical conditions.

Theoretical and Computational Chemistry of 4,5 Dibromo 2 Fluorobenzodifluoride

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 4,5-Dibromo-2-fluorobenzodifluoride, DFT would be the primary tool for determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

Furthermore, DFT calculations would yield crucial electronic properties. These include the total energy of the molecule, its dipole moment, and the distribution of electron density. These properties are essential for understanding the molecule's polarity and intermolecular interactions.

Electrostatic Potential Surface Analysis and Charge Distribution

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. For this compound, the ESP surface would reveal regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is critical for predicting how the molecule will interact with other molecules, such as in receptor binding or chemical reactions. The locations of the electronegative fluorine and bromine atoms would be expected to significantly influence the ESP surface.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net

For this compound, calculating the energies and visualizing the shapes of the HOMO and LUMO would provide insights into its potential reactivity. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally implies higher reactivity. researchgate.net FMO theory can be used to predict the most likely sites for electrophilic and nucleophilic attack. libretexts.org

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information on a static molecular structure, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

For a molecule with potential rotational freedom, such as the substituents on the benzene (B151609) ring of this compound, MD simulations can explore its conformational space. This would reveal the different shapes the molecule can adopt at a given temperature and the relative stabilities of these conformations. Such information is crucial for understanding how the molecule might fit into a binding site or how its shape influences its properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

| Spectroscopic Parameter | Computational Method | Information Gained for this compound |

| ¹³C NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Prediction of the carbon skeleton's NMR spectrum for structural elucidation. |

| ¹H NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Prediction of the proton NMR spectrum to identify the positions of hydrogen atoms. |

| Vibrational Frequencies | DFT calculations | Prediction of infrared (IR) and Raman spectra to identify functional groups and vibrational modes. |

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A crucial point on this path is the transition state, which is the highest energy point and represents the kinetic barrier to the reaction.

For this compound, computational methods could be used to study various potential reactions, such as nucleophilic aromatic substitution. By calculating the structure and energy of the transition state for a given reaction, one can predict the reaction rate and understand the factors that influence it. This type of analysis is fundamental to designing new synthetic routes and understanding chemical transformations.

Computational Elucidation of Halogen-Exchange Mechanisms

Halogen exchange is a fundamental process in organic synthesis, often proceeding through a nucleophilic aromatic substitution (SNAr) pathway. Computational chemistry, particularly using ab initio and Density Functional Theory (DFT) methods, is a powerful tool for dissecting these mechanisms step-by-step.

Research on the SNAr reactions of halobenzenes with halide anions has revealed that the mechanism can vary significantly depending on the halogen. acs.org For the gas-phase reactions C₆H₅X + X⁻ (where X = Cl, Br, I), computational studies predict a single-step mechanism. In this pathway, the formation of a stable intermediate σ-complex (a Meisenheimer complex) does not occur. Instead, the C₂ᵥ symmetric C₆H₅X₂⁻ structure represents a high-energy transition state. acs.org The energy barriers for these reactions are substantial, suggesting they are unlikely to be observed experimentally in the gas phase. acs.org

In contrast, the reaction involving fluorine (C₆H₅F + F⁻) is calculated to proceed via a multistep mechanism. This pathway involves the formation of a discrete C₆H₅F₂⁻ σ-complex as a stable intermediate, which is lower in energy than the separated reactants. acs.org The subsequent elimination of a fluoride (B91410) anion from this complex has a relatively small activation barrier. acs.org The activating or deactivating effect of other substituents, such as additional fluorine atoms, on the reaction rate and regioselectivity can also be effectively modeled. For instance, a fluorine atom positioned ortho to the substitution site can have a variable activating influence, while a para-fluorine is slightly deactivating and a meta-fluorine is activating. researchgate.net

These computational findings are critical for understanding and predicting the behavior of polyhalogenated aromatics in synthesis, allowing chemists to select appropriate substrates and reaction conditions to favor a desired halogen exchange.

Table 1: Calculated Energy Barriers for SNAr Halogen Exchange in Halobenzenes This interactive table summarizes the computationally predicted energy characteristics for the gas-phase SNAr reaction C₆H₅X + X⁻ → C₆H₅X + X⁻.

| Halogen (X) | Reaction Mechanism | Nature of C₆H₅X₂⁻ Species | Relative Energy of C₆H₅X₂⁻ (kJ/mol) |

| Fluorine | Multistep | Intermediate | -15.5 |

| Chlorine | Single-step | Transition State | +102.3 |

| Bromine | Single-step | Transition State | +100.3 |

| Iodine | Single-step | Transition State | +103.7 |

| Data derived from ab initio calculations at the MP2/6-31+G(d) + ZPE(HF/6-31+G(d)) level. acs.org |

Modeling of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, with polyhalogenated benzenes serving as common substrates. Computational modeling is essential for understanding the intricate catalytic cycles that govern these transformations.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves three primary stages: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium(II) center, displacing the halide and forming a new di-organic palladium(II) species (Ar-Pd-R).

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the palladium(0) catalyst, which can then re-enter the cycle. uwindsor.ca

Computational studies provide detailed energy profiles for the entire catalytic cycle. For example, in a palladium-catalyzed decarbonylative C-H functionalization, a proposed cycle involves oxidative addition of a fluoroalkyl anhydride (B1165640) to Pd⁰, followed by CO deinsertion to form a PdII intermediate. acs.org This intermediate then activates a C-H bond via a concerted metalation-deprotonation (CMD) step before reductive elimination releases the product. acs.org Organometallic mechanistic studies, supported by spectroscopy and computation, can identify key intermediates and rationalize the role of specific ligands, such as XantPhos, which can enforce unusual geometries that facilitate the desired reaction. acs.org

By modeling these steps, chemists can predict how changes in the substrate (e.g., the identity and position of halogen atoms), the catalyst ligand, and the reaction conditions will affect the efficiency and selectivity of the reaction.

Table 2: Hypothetical DFT-Calculated Energy Barriers for a Pd-Catalyzed Cross-Coupling Cycle This interactive table provides a representative example of how computational data is used to analyze the energetic landscape of a catalytic cross-coupling reaction.

| Catalytic Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) | Description |

| Catalyst Resting State | Pd⁰L₂ | 0.0 | Regenerated catalyst complex. |

| Oxidative Addition | [Ar(X)PdL₂]‡ | +14.8 | Rate-determining transition state for the C-X bond activation. researchgate.net |

| Pd-Intermediate | Ar-Pd(II)-X(L₂) | -5.2 | Stable intermediate formed after oxidative addition. |

| Transmetalation | [Ar-Pd(R)-X(L₂)]‡ | +11.5 | Transition state for the transfer of the R-group to palladium. |

| Reductive Elimination | [Ar-Pd(R)L₂]‡ | +9.8 | Transition state leading to C-C bond formation and product release. |

| Values are illustrative and based on typical findings for palladium-catalyzed reactions. researchgate.net |

Utility of 4,5 Dibromo 2 Fluorobenzodifluoride in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

Halogenated aromatic compounds, particularly those containing both bromine and fluorine, are highly prized intermediates in organic synthesis. The presence of multiple halogen atoms allows for selective, stepwise reactions to build complex molecular architectures.

Construction of Polycyclic and Fused Ring Systems

Dibromo-difluorobenzene isomers serve as foundational scaffolds for constructing polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. The bromine atoms are particularly useful as they can be readily converted into other functional groups or used as coupling sites in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. For instance, a compound like 1,4-Dibromo-2,5-difluorobenzene can be used to create extended aromatic systems by sequentially reacting each bromine atom.

This stepwise functionalization is critical for controlling the final structure of the polycyclic system, which in turn dictates its electronic and photophysical properties. The fluorine atoms on the benzene (B151609) ring also play a crucial role by modifying the electronic nature of the molecule, often enhancing its stability and influencing its solid-state packing.

Synthesis of Highly Functionalized Aromatic Compounds

The differential reactivity of bromine and fluorine atoms on a benzene ring allows for the synthesis of highly functionalized aromatic compounds. Bromo-organic compounds are versatile intermediates in nucleophilic substitution and catalytic cross-coupling reactions, which facilitates the rapid exploration of chemical space. researchgate.net For example, a bromine atom can be converted into a lithium or magnesium derivative via metal-halogen exchange, which can then react with a wide range of electrophiles.

This versatility allows chemists to introduce a variety of substituents onto the aromatic ring, leading to compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.com The synthesis of 4-Bromo-2,5-difluorobenzoic acid, for instance, starts from 1,4-dibromo-2,5-difluorobenzene and serves as a key modulator of dopamine neurotransmission. chemicalbook.com

Applications in Materials Science for Novel Properties

The unique properties imparted by fluorine atoms—such as high thermal stability, chemical resistance, and specific electronic characteristics—make fluorinated compounds highly desirable in materials science.

Precursor for Fluorinated Polymers and Oligomers

Fluorinated polymers are a unique class of materials known for their high thermal stability, weather resistance, low coefficient of friction, and low surface energy. nih.gov These properties are due to the strong carbon-fluorine bond. nih.gov Dibromo-difluorobenzene derivatives can serve as monomers or chain-stoppers in the synthesis of high-performance fluorinated polymers and oligomers. The bromine atoms provide reactive sites for polymerization reactions, such as polycondensation or cross-coupling polymerization.

The resulting polymers often exhibit enhanced properties compared to their non-fluorinated counterparts, including better solubility in organic solvents (for partially fluorinated polymers) and improved processing characteristics. nih.gov The global market for fluoropolymers is substantial, with applications ranging from coatings and seals to membranes and electronic components. pageplace.denih.gov

Properties of Representative Fluorinated Monomers

| Monomer Name | CAS Number | Molecular Formula | Key Applications |

| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | C6H2Br2F2 | Synthesis of poly(phenylene)s, organic electronics sigmaaldrich.com |

| 1,2-Dibromo-4,5-difluorobenzene | 64695-78-9 | C6H2Br2F2 | Building block for liquid crystals and functional materials |

| 5,6-Difluoro-4,7-dibromobenzo[c] researchgate.netchemicalbook.comsigmaaldrich.comthiadiazole | 1295502-53-2 | C6Br2F2N2S | Organic photovoltaics, light-emitting diodes ossila.com |

Role in Organic Electronic Materials (e.g., semiconductors, dielectrics)

The introduction of fluorine atoms into organic semiconductor materials can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This is particularly advantageous for creating electron-transporting (n-type) materials, which are often a limiting factor in organic electronic devices.

Compounds like 5,6-Difluoro-4,7-dibromobenzo[c] researchgate.netchemicalbook.comsigmaaldrich.comthiadiazole are used as building blocks for low-bandgap polymer semiconductors. ossila.com The fluorine atoms make the resulting polymer more electron-withdrawing, which improves electron affinity and can lead to higher device efficiencies in organic solar cells and field-effect transistors. ossila.com The bromine atoms facilitate the synthesis of these polymers through cross-coupling reactions.

Incorporation into Specialty Chemicals and Functional Materials

Beyond polymers and electronics, brominated and fluorinated benzene derivatives are incorporated into a wide array of specialty chemicals. Their unique combination of properties makes them valuable in the synthesis of:

Liquid Crystals: The rigidity and polarity introduced by the fluoro- and bromo-substituents can influence the mesophase behavior of liquid crystalline materials.

Agrochemicals and Pharmaceuticals: The presence of fluorine can block metabolic pathways or enhance binding affinity, making these structures valuable in drug design. nih.gov

Flame Retardants: Brominated organic compounds have historically been used as effective flame retardants, although environmental concerns have led to more controlled applications.

Based on a comprehensive search for the chemical compound "4,5-Dibromo-2-fluorobenzodifluoride," there is no specific information available in the public domain regarding its utility in the development of catalysts and ligands. The search results did not yield any scientific literature, research articles, or patents that mention this particular compound.

It is possible that "this compound" is a novel or highly specialized compound that has not yet been reported in publicly accessible sources. Additionally, the nomenclature "benzodifluoride" is ambiguous and may not represent a standard chemical naming convention, which could contribute to the lack of available information.

Consequently, it is not possible to generate an article on the "" or specifically on the "Development of Catalysts and Ligands Utilizing the Dibromo-Fluorobenzodifluoride Moiety" as requested, due to the absence of relevant data and research findings for this exact compound.

To provide an article that meets the user's specified outline, information on a known and researched compound with a similar structural motif would be required. Without this, any generated content for "this compound" would be speculative and not based on scientifically accurate information.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

While direct synthetic routes to "4,5-Dibromo-2-fluorobenzodifluoride" are not yet extensively documented in publicly available literature, the synthesis of structurally related compounds provides a foundational blueprint. The preparation of various polyhalogenated aromatic compounds often involves multi-step sequences, beginning with commercially available precursors. For instance, the synthesis of related dibromo-difluoro-benzene derivatives frequently employs electrophilic bromination of fluorinated precursors or halogen exchange reactions.

| Precursor Type | Synthetic Transformation | Key Reagents |

| Fluorinated Aromatics | Electrophilic Bromination | Br₂, FeBr₃ |

| Bromo-fluoro Aromatics | Halogen Exchange (F for Br) | KF, CsF |

| Dihalogenated Benzenes | Ortho-lithiation and Quenching | n-BuLi, electrophile |

The reactivity of such compounds is dominated by the distinct electronic nature of the halogen substituents. The bromine atoms are expected to be susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are pivotal for the construction of complex organic architectures. The fluorine atom and the benzodifluoride moiety, in contrast, are generally more resistant to substitution but profoundly influence the regioselectivity and rate of reactions at other sites.

Unexplored Reactivity Profiles and Novel Transformation Opportunities

The unique substitution pattern of "this compound" opens the door to several unexplored reactivity profiles. The differential reactivity of the two bromine atoms, influenced by the adjacent fluorine and difluoromethyl groups, could be exploited for selective sequential functionalization.

Future research could focus on:

Regioselective Cross-Coupling: Investigating conditions to selectively activate one bromine atom over the other.

Metal-Halogen Exchange: Exploring the use of organolithium or Grignard reagents to generate novel organometallic intermediates, which can then be trapped with various electrophiles.

Nucleophilic Aromatic Substitution (SNA_r): While challenging, the strong electron-withdrawing nature of the fluorine and difluoromethyl groups might render the aromatic ring susceptible to SNA_r reactions under specific conditions.

Emerging Areas for Application in Advanced Materials

The inherent properties of highly halogenated compounds suggest that "this compound" could be a valuable building block for advanced materials. The high molecular weight and polarity imparted by the bromine and fluorine atoms can lead to materials with high refractive indices and dielectric constants.

| Potential Application Area | Key Properties Conferred by Halogenation |

| Organic Electronics | Enhanced electron affinity, thermal stability |

| High-Performance Polymers | Fire retardancy, chemical resistance |

| Liquid Crystals | Anisotropic properties, tailored mesophases |

The introduction of this building block into polymer backbones or as a core for liquid crystalline structures could lead to materials with superior performance characteristics.

Challenges and Prospects in the Synthesis and Functionalization of Highly Halogenated Benzodifluorides

The synthesis and manipulation of molecules like "this compound" are not without their challenges. The primary hurdles include:

Synthetic Accessibility: Developing efficient, scalable, and regioselective synthetic routes.

Selectivity: Controlling the reactivity of multiple halogen sites to achieve desired functionalization patterns.

Characterization: Unambiguously identifying and characterizing complex halogenated isomers.

Despite these challenges, the prospects are promising. Advances in catalytic systems, flow chemistry, and computational modeling will undoubtedly play a crucial role in overcoming these obstacles. The continued exploration of this and other highly halogenated benzodifluorides will undoubtedly enrich the toolbox of synthetic chemists and material scientists, paving the way for the development of next-generation materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dibromo-2-fluorobenzodifluoride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via halogenation of fluorinated benzene derivatives. For example:

-

Step 1 : Bromination of 2-fluorobenzodifluoride using Br₂ in the presence of FeBr₃ as a catalyst at 80–100°C for 12–24 hours .

-

Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

-

Key Variables : Excess bromine increases di-substitution but may require careful quenching to avoid over-halogenation. Lower temperatures favor selectivity for the 4,5-dibromo product .

Reaction Parameter Optimal Range Impact on Yield Temperature 80–100°C Higher yield above 90°C Catalyst (FeBr₃) 5–10 mol% Excess reduces purity Reaction Time 12–24 hours Longer time improves di-substitution

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : NMR to confirm fluorine environments; and NMR for aromatic proton/carbon shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br⁻ clusters).

- Elemental Analysis : Match experimental C/H/Br/F percentages with theoretical values .

Q. What are the key safety considerations when handling this compound?

- Methodology :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy and halogenated compound toxicity .

- Store in amber glass vials under inert gas (argon/nitrogen) to prevent decomposition.

- Dispose via halogen-specific waste protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodology :

- Cross-Validation : Compare with computational predictions (DFT calculations for NMR chemical shifts) .

- Isotopic Labeling : Introduce -labeled analogs to isolate coupling effects in NMR.

- Contradiction Analysis : If experimental shifts deviate >10 ppm from predicted values, reassess synthetic steps for unintended substitutions (e.g., residual solvent coordination) .

Q. What strategies optimize regioselective functionalization of this compound for targeted derivatives?

- Methodology :

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching (e.g., CO₂ for carboxylation) .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to replace bromine groups while retaining fluorine .

- Table : Functionalization Success Rates by Method

| Reaction Type | Yield Range | Regioselectivity |

|---|---|---|

| Suzuki Coupling | 60–85% | High (Br sites) |

| Electrophilic Aromatic Substitution | 40–70% | Moderate (fluorine-directed) |

Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?

- Methodology :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes using fluorometric assays (e.g., IC₅₀ determination) .

- Molecular Docking : Simulate binding affinity with proteins (e.g., human serum albumin) to predict bioaccumulation risks.

- In Vitro Toxicity : Use HepG2 cell lines to assess cytotoxicity (MTT assay) and ROS generation .

Q. What computational approaches predict the environmental persistence of this compound?

- Methodology :

- DFT Calculations : Model hydrolysis pathways (e.g., SNAr mechanisms) under varying pH conditions.

- QSPR Models : Correlate halogen substitution patterns with biodegradation half-lives using datasets from EPA DSSTox .

- Surface Adsorption Studies : Simulate interactions with indoor/outdoor particulates (e.g., silica, TiO₂) to predict environmental fate .

Data Contradiction & Advanced Analysis

Q. How should researchers address inconsistencies in reported reaction yields for this compound?

- Methodology :

- Meta-Analysis : Compare published protocols (e.g., catalyst loading, solvent polarity) to identify critical variables .

- Reproducibility Testing : Replicate high-yield methods under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Error Source Identification : Use control experiments to isolate factors like moisture sensitivity or side reactions (e.g., debromination) .

Q. What advanced techniques resolve ambiguities in fluorine’s electronic effects on reaction pathways?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.